2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a triazolo-pyridazin core substituted with a 3-nitrophenyl group at position 6 and a thioacetamide moiety at position 2. Its molecular formula is C21H16N6O4S, with a molecular weight of 448.5 g/mol (CAS 894058-19-6) . Structural analogs of this compound are often explored for their pharmacological properties, particularly as kinase inhibitors or anticancer agents.
Properties
IUPAC Name |
2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O3S/c14-11(20)7-23-13-16-15-12-5-4-10(17-18(12)13)8-2-1-3-9(6-8)19(21)22/h1-6H,7H2,(H2,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVRPIJYMQGHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C(=NN=C3SCC(=O)N)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrophenylhydrazine with 6-chloropyridazine-3-thiol in the presence of a base, followed by the addition of acetic anhydride to form the thioacetamide derivative . The reaction is usually carried out under reflux conditions with solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thioacetamide moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thioacetamide derivatives.
Scientific Research Applications
Chemistry
- Synthesis Building Block : The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its unique functional groups allow for various chemical transformations, making it a valuable intermediate in synthetic chemistry.
- Reactivity Studies : Researchers have investigated its reactivity under different conditions to understand the mechanisms involved in its chemical behavior. This includes oxidation and reduction reactions, which can lead to derivatives with altered properties.
Biology
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to 2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide exhibit antimicrobial properties. This makes them candidates for further investigation as potential antimicrobial agents against various pathogens.
- Anticancer Potential : The compound has been explored for its anticancer properties. Research indicates that it may inhibit specific cancer cell lines by targeting molecular pathways involved in cell proliferation and survival.
Medicine
- Pharmacological Properties : The compound is being studied for its pharmacological effects, particularly as an enzyme inhibitor or receptor modulator. Its ability to interact with biological targets could lead to the development of new therapeutic agents.
- Drug Development : Given its structural complexity and biological activity, there is potential for this compound to be developed into a drug candidate. Ongoing research focuses on optimizing its efficacy and safety profiles.
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
- Cancer Cell Line Studies : In vitro studies have shown that the compound can induce apoptosis in certain cancer cell lines through caspase activation pathways. These findings suggest a potential role in cancer therapy.
- Synthetic Methodologies : Research has detailed synthetic routes for producing this compound efficiently, highlighting its utility as a precursor for other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The triazolopyridazine core can bind to DNA or proteins, disrupting their normal function. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide with three analogs (Table 1) based on structural features, molecular properties, and hypothetical biological implications derived from substituent effects.
Structural and Molecular Comparisons
Table 1: Key Molecular Properties of Triazolo-Pyridazin Derivatives
Key Observations:
Substituent Variations :
- The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilicity and binding to electron-rich regions in enzymes (e.g., kinase ATP-binding pockets) .
- Pyridin-3-yl and thiophen-2-yl substituents (CAS 1203365-53-0 and 2034348-79-1) add heteroatoms (N, S) that could improve solubility or modulate metabolic pathways compared to the nitro group .
- The thioacetamide linker in the target compound contrasts with the oxopyridazinyl and methyl groups in CAS 2034348-79-1, suggesting differences in flexibility and hydrogen-bonding capacity.
Hypothetical Pharmacological Implications
While direct biological data for these compounds are unavailable in the provided evidence, structural trends suggest:
- Target Selectivity : The nitro group in the target compound may favor interactions with nitroreductases or redox-sensitive targets, whereas sulfur-containing analogs (e.g., thiophene derivatives) might exhibit distinct selectivity profiles due to sulfur’s role in covalent binding or allosteric modulation .
Biological Activity
2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound notable for its diverse biological activities. This compound, characterized by its heterocyclic structure containing nitrogen and sulfur, has shown potential in various pharmacological applications including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a triazolo[4,3-b]pyridazine core, which is critical for its biological activity. The presence of the nitrophenyl group enhances its interaction with biological targets.
Target of Action
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. Triazole derivatives are known for their versatility in binding to multiple biological targets, which can lead to a wide range of pharmacological effects .
Mode of Action
The mode of action involves several biochemical pathways:
- Anticancer Activity : Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : The compound exhibits significant antibacterial and antifungal properties by disrupting microbial cell wall synthesis and function.
- Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Pharmacological Profile
A summary of the pharmacological activities associated with this compound is presented in the following table:
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antiviral | Inhibition of viral replication |
Case Studies
Recent studies have evaluated the biological efficacy of similar triazole derivatives. For instance:
- A study on triazole derivatives revealed significant anticancer activity against various cancer cell lines with IC50 values ranging from 10 to 30 µM. The mechanisms involved included apoptosis induction and inhibition of cell migration .
- Another investigation highlighted the antimicrobial properties of related compounds against Mycobacterium tuberculosis, showing promising results with IC50 values below 5 µM .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?
- Methodology :
- Multi-step synthesis : Begin with precursor functionalization, such as coupling 3-nitrophenyl groups to pyridazine cores via Suzuki-Miyaura cross-coupling (if applicable). Introduce the triazole ring via cyclization using hydrazine derivatives. Thioether linkage formation can be achieved using mercaptoacetamide under basic conditions (e.g., K₂CO₃ in DMF) .
- Validation : Monitor intermediates via TLC and HPLC. Confirm purity (>95%) using reversed-phase HPLC with UV detection at 254 nm .
Q. How should researchers characterize this compound’s structural integrity?
- Methodology :
- Spectroscopic analysis : Use - and -NMR to confirm substituent positions (e.g., nitrophenyl, triazole, thioacetamide groups). FTIR identifies functional groups (C=S stretch at ~650 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
- Elemental analysis : Validate empirical formula (e.g., C₁₃H₁₀N₆O₂S) with ≤0.4% deviation .
Q. What safety protocols are critical during handling?
- Methodology :
- Hazard assessment : While GHS data may be limited for this compound, assume potential irritancy (skin/eyes) based on structurally similar nitrophenyl and thioamide derivatives. Use PPE (gloves, goggles) and work in a fume hood .
- Waste disposal : Neutralize nitro groups (e.g., reduction with Fe/NH₄Cl) before disposal per institutional guidelines .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
- Methodology :
- Reaction path search : Employ density functional theory (DFT) to model transition states and intermediates (e.g., Gaussian 16 with B3LYP/6-31G* basis set). Identify energy barriers for cyclization and coupling steps .
- Machine learning : Train models on reaction yield datasets (solvent, catalyst, temperature) to predict optimal conditions. Use ICReDD’s feedback loop (experimental data → computational refinement) .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?
- Methodology :
- Dynamic NMR : Probe conformational flexibility (e.g., hindered rotation in thioamide groups) by variable-temperature NMR (VT-NMR).
- X-ray crystallography : Resolve ambiguities by growing single crystals (solvent: DMSO/EtOH) and analyzing diffraction data (e.g., R-factor ≤0.05) .
- Cross-validation : Compare experimental data with simulated spectra (e.g., ACD/Labs or MNova) .
Q. What strategies improve bioactivity prediction for this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). Prioritize binding poses with ΔG ≤ -8 kcal/mol .
- QSAR modeling : Train on triazolo-pyridazine analogs to predict ADMET properties (e.g., LogP ~2.5, polar surface area ≤100 Ų) .
Q. How to design experiments for stability studies under varying pH/temperature?
- Methodology :
- DoE (Design of Experiments) : Apply factorial design (e.g., 2³ matrix: pH 3–9, 25–60°C, 1–7 days). Monitor degradation via HPLC and quantify impurities (e.g., nitro reduction products) .
- Kinetic modeling : Fit degradation data to first-order kinetics; calculate activation energy (Eₐ) via Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
